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Compound of Interest

Compound Name:
3,3',5-Trihydroxy-4',7-

dimethoxyflavanone

Cat. No.: B123343 Get Quote

Spectroscopic Profile of 3,3',5-Trihydroxy-4',7-
dimethoxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the

flavanone, 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. Due to the absence of experimentally

determined spectra in peer-reviewed literature, this document presents a comprehensive set of

predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These

predictions are derived from the analysis of structurally analogous compounds and established

principles of spectroscopic interpretation for the flavonoid class of molecules. This guide is

intended to support researchers in the identification, characterization, and further investigation

of this and related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data

for 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. These values have been estimated based on

data reported for structurally similar flavonoids and are intended for guidance and comparative

purposes.
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Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,
DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~12.5 s - 5-OH

~9.5 br s - 3-OH, 3'-OH

~6.90 d 2.0 H-2'

~6.85 d 8.5 H-5'

~6.75 dd 8.5, 2.0 H-6'

~6.10 d 2.5 H-6

~6.05 d 2.5 H-8

~5.40 d 12.0 H-2

~4.60 d 12.0 H-3

~3.80 s - 4'-OCH₃

~3.75 s - 7-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125
MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~196.0 C-4

~167.0 C-7

~164.0 C-5

~163.0 C-9

~148.0 C-4'

~147.0 C-3'

~129.0 C-1'

~118.0 C-6'

~115.0 C-5'

~111.0 C-2'

~103.0 C-10

~95.0 C-6

~94.0 C-8

~83.0 C-2

~72.0 C-3

~56.0 4'-OCH₃

~55.5 7-OCH₃

Table 3: Predicted Mass Spectrometry Data (ESI-MS)
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m/z (amu) Ion Type
Predicted Fragmentation
Pathway

333.0974 [M+H]⁺ Protonated molecular ion

315.0868 [M+H - H₂O]⁺
Loss of water from the 3-

hydroxyl group

297.0763 [M+H - 2H₂O]⁺ Subsequent loss of water

179.0344 [¹﹐³A+H]⁺
Retro-Diels-Alder (RDA)

fragmentation of the C-ring

153.0552 [¹﹐³B]⁺
Retro-Diels-Alder (RDA)

fragmentation of the C-ring

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

flavonoids, including 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. These protocols are

intended as a starting point and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified flavanone in 0.5-0.7 mL

of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as methanol-d₄

or acetone-d₆ can be used depending on sample solubility.

Instrumentation: Acquire NMR spectra on a 400 MHz or higher field NMR spectrometer

equipped with a 5 mm probe.

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 1-2 seconds.
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Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data with an exponential line broadening of 0.3 Hz.

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a sufficient number of scans for good signal-to-noise, which will be significantly

more than for ¹H NMR.

Process the data with an exponential line broadening of 1-2 Hz.

2D NMR (COSY, HSQC, HMBC): Acquire 2D NMR spectra as needed for complete structural

elucidation using standard instrument parameters.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the purified flavanone (approximately 1-10

µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or

acetonitrile, with the addition of 0.1% formic acid to promote protonation.

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole

Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

LC-MS Analysis:

Inject the sample onto a C18 reversed-phase LC column.

Elute the compound using a gradient of water (with 0.1% formic acid) and acetonitrile (with

0.1% formic acid).

The flow rate is typically set between 0.2-0.5 mL/min.

Mass Spectrometry Parameters (Positive Ion Mode ESI):
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Set the capillary voltage to 3-4 kV.

Set the drying gas temperature to 300-350 °C.

Set the nebulizer pressure to 30-50 psi.

Acquire full scan mass spectra over a range of m/z 100-1000.

For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the

precursor ion and apply collision-induced dissociation (CID) with varying collision energies

(e.g., 10-40 eV).

Visualized Workflow
The following diagram illustrates a general workflow for the isolation and spectroscopic analysis

of a flavonoid compound from a natural source.
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Caption: Workflow for Flavonoid Isolation and Analysis.
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To cite this document: BenchChem. [Spectroscopic data (NMR, mass spectrometry) of
3,3',5-Trihydroxy-4',7-dimethoxyflavanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123343#spectroscopic-data-nmr-mass-spectrometry-
of-3-3-5-trihydroxy-4-7-dimethoxyflavanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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